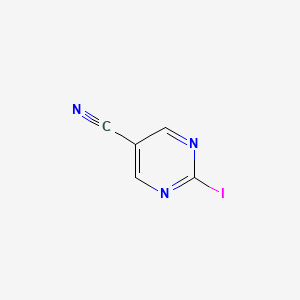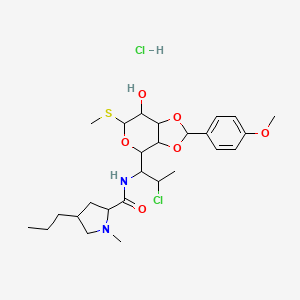
3,4-O-p-Anisylideneclindamycin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves the reaction of clindamycin with p-anisaldehyde under specific conditions. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
3,4-O-p-Anisylideneclindamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
3,4-O-p-Anisylideneclindamycin Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Antibiotic Research: As a derivative of clindamycin, it is used to investigate the mechanisms of antibiotic resistance and efficacy.
Drug Development: Researchers use this compound to develop new therapeutic agents and study their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of clindamycin, which binds to the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains . The molecular targets include bacterial ribosomal RNA and associated proteins, disrupting the translation process and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
3,4-O-p-Anisylideneclindamycin Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Clindamycin Hydrochloride: A widely used antibiotic with a similar mechanism of action.
Clindamycin Phosphate: Another derivative used in topical formulations for treating acne.
3,4-O-Isopropylidene Clindamycin: A related compound with different protective groups.
These compounds share similar antibacterial properties but differ in their chemical structures and specific applications .
Propriétés
Formule moléculaire |
C26H40Cl2N2O6S |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
N-[2-chloro-1-[7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H |
Clé InChI |
NEPHHFKULLLGPY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



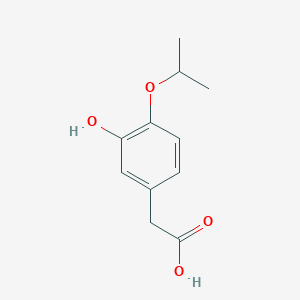
![(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B15124627.png)
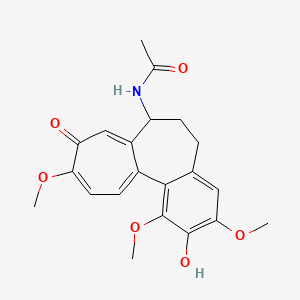
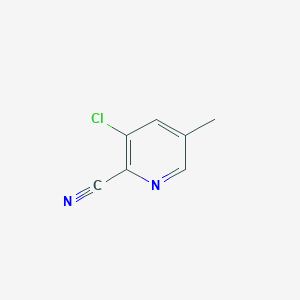
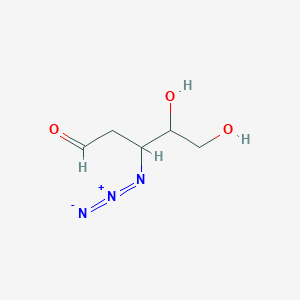
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)
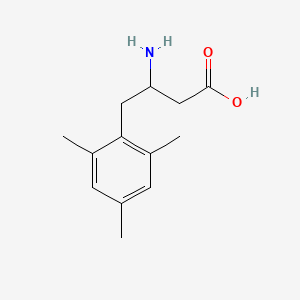
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
